molecular formula C2H2BrN3S B2484491 4-Bromothiadiazol-5-amine CAS No. 2551118-41-1

4-Bromothiadiazol-5-amine

Cat. No. B2484491
CAS RN: 2551118-41-1
M. Wt: 180.02
InChI Key: YTTUMBAQNAKYTE-UHFFFAOYSA-N
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Description

4-Bromothiadiazol-5-amine is an organic compound with the molecular formula C2H3BrN4S. It is a heterocyclic compound that consists of a thiadiazole ring and an amine group. This compound has gained attention in recent years due to its potential applications in various scientific fields. In

Scientific Research Applications

Electrochemical Studies

In a study, the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), a related compound, was fully investigated . This suggests that 4-Bromothiadiazol-5-amine could also be used in similar electrochemical studies.

Synthesis of New Derivatives

The study also demonstrated the electrosynthesis of new 1,3,4-thiadiazole derivatives . This indicates that 4-Bromothiadiazol-5-amine could potentially be used in the synthesis of new chemical derivatives.

Biological Activity Analysis

The biological activity of the synthesized products was analyzed via an in silico method . This suggests that 4-Bromothiadiazol-5-amine could be used in similar biological activity analyses.

Safety and Hazards

The safety data sheet for a related compound, “4-Bromo-1H-imidazole”, indicates that it is toxic if swallowed and causes skin and eye irritation . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for “4-Bromothiadiazol-5-amine” are not detailed in the available literature, there is a general trend towards the development of new drugs based on imidazole and benzimidazole bioactive heterocycles .

properties

IUPAC Name

4-bromothiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrN3S/c3-1-2(4)7-6-5-1/h4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTUMBAQNAKYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=NS1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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